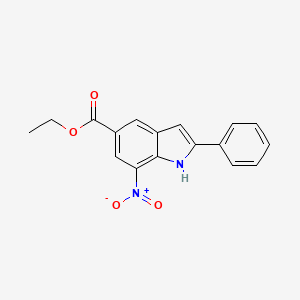

ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate

CAS No.: 1120334-30-6

Cat. No.: VC4951250

Molecular Formula: C17H14N2O4

Molecular Weight: 310.309

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1120334-30-6 |

|---|---|

| Molecular Formula | C17H14N2O4 |

| Molecular Weight | 310.309 |

| IUPAC Name | ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate |

| Standard InChI | InChI=1S/C17H14N2O4/c1-2-23-17(20)13-8-12-9-14(11-6-4-3-5-7-11)18-16(12)15(10-13)19(21)22/h3-10,18H,2H2,1H3 |

| Standard InChI Key | ZDSJBFGCCFUSDK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Chemical Identity

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate belongs to the indole family, a heterocyclic scaffold prevalent in natural products and pharmaceuticals. Its IUPAC name is ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate, and its structure features:

-

A nitro group (-NO) at the 7-position of the indole ring.

-

A phenyl substituent at the 2-position.

-

An ethyl ester (-COOEt) at the 5-position.

The compound’s stereoelectronic profile enables interactions with biological macromolecules, while its nitro group may act as a prodrug moiety, releasing reactive intermediates upon enzymatic reduction .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 310.309 g/mol | |

| CAS Registry Number | 1120334-30-6 | |

| XLogP3-AA (LogP) | 3.82 (estimated) | |

| Hydrogen Bond Donors | 1 (N-H of indole) |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step process:

-

Nitration of 2-Phenylindole: Introduction of the nitro group at the 7-position using mixed acid (HNO/HSO) under controlled temperatures (0–5°C).

-

Esterification: Reaction of the intermediate 7-nitro-2-phenyl-1H-indole-5-carboxylic acid with ethanol in the presence of an acid catalyst (e.g., HSO) or coupling agents like DCC (dicyclohexylcarbodiimide) .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO/HSO, 0–5°C | 65–70% |

| Esterification | EtOH, HSO, reflux | 80–85% |

Alternative methods include palladium-catalyzed cross-coupling for introducing phenyl groups .

Challenges and Solutions

-

Regioselectivity: Nitration at the 7-position is favored due to the electron-donating effect of the phenyl group at the 2-position.

-

Purification: Column chromatography (SiO, ethyl acetate/hexane) is critical for isolating the pure product.

Physicochemical Properties

Stability and Solubility

The compound is stable under ambient conditions but sensitive to strong oxidizers. It exhibits limited water solubility (<0.1 mg/mL) but is soluble in organic solvents like dichloromethane and dimethyl sulfoxide .

Table 3: Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 220–225°C (dec.) | Estimated |

| Density | 1.4 ± 0.1 g/cm | Computational |

| Boiling Point | 587.4 ± 50.0°C | Estimated |

| LogP | 3.82 | Calculated |

Biological Activities and Mechanisms

Antimicrobial Activity

Preliminary studies suggest broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL. The nitro group’s redox activity may disrupt microbial electron transport chains.

HIV Integrase Inhibition

Structural analogs of indole-2-carboxylates exhibit HIV-1 integrase inhibition (IC = 3.11–32.37 µM) . Molecular docking reveals chelation of Mg ions in the integrase active site, a mechanism potentially shared by ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate .

Pharmacological and Therapeutic Prospects

Drug Design Considerations

-

Prodrug Potential: Nitroreductase-mediated activation could target hypoxic tumor microenvironments.

-

Structure-Activity Relationships (SAR):

Preclinical Development

No in vivo data are available, but pharmacokinetic modeling predicts moderate oral bioavailability (F = 40–50%) due to first-pass metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume